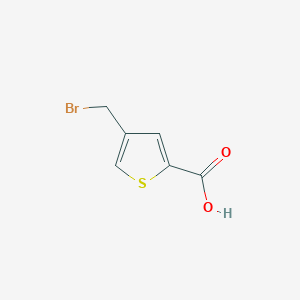

4-(Bromomethyl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromomethyl-thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromomethyl-thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives. One common method is the bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-bromomethyl-thiophene-2-carboxylic acid may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromomethyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiophene derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- As a Building Block in Organic Synthesis: 4-(Bromomethyl)thiophene-2-carboxylic acid can serve as a versatile building block in the synthesis of more complex molecules . The bromomethyl group can undergo nucleophilic substitution reactions, while the carboxylic acid group can be used to form esters, amides, or other functional groups .

- Pharmaceutical Intermediate: The compound can be used as an intermediate in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of thiophene derivatives with antibacterial activities . The thiophene moiety is a common structural element in many drugs due to its ability to mimic benzene while offering unique electronic and metabolic properties .

- Ligand Synthesis: Carboxylic acids such as this compound can be employed in the synthesis of ligands . These ligands can then be used in metal coordination chemistry for catalysis, sensing, or materials science applications .

- Material Science: Thiophene derivatives are used extensively in polymer chemistry for creating conjugated polymers with semiconducting properties . These materials are used in organic electronics, such as organic solar cells and field-effect transistors .

Synthesis Method

One patent describes a novel synthetic method of 4-bromobenzo[b]thiophene, which involves using 2-bromo-6-fluorobenzaldehyde as a raw material . The process includes an etherification reaction with chloro or bromo methyl mercaptan to produce 2-chloro(bromo)methyl ether-6-bromobenzaldehyde, followed by a Wittig reaction to obtain the target compound . The crude product is then refined and purified to achieve high purity . This method is characterized by mild reaction conditions, ease of industrial production, good product quality, and high yield .

Related Compounds

Mecanismo De Acción

The mechanism of action of 4-bromomethyl-thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the bromomethyl group, leading to different reactivity and applications.

4-Bromo-2-thiophenecarboxylic acid: Similar structure but with bromine at a different position, affecting its chemical behavior.

2-Bromo-3-thiophenecarboxylic acid: Another isomer with distinct properties and uses.

Uniqueness

4-Bromomethyl-thiophene-2-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the thiophene ring. This combination imparts specific reactivity and potential for diverse applications in synthesis and research.

Actividad Biológica

4-(Bromomethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound has the molecular formula C5H5BrO2S and is characterized by a thiophene ring substituted with a bromomethyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. In vitro testing against various bacterial strains has shown promising results.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 25 | 15 |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli (ESBL producer) | 10 | 13 |

| Control (Ampicillin) | E. coli | 5 | 20 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against E. coli, particularly strains that produce extended-spectrum beta-lactamases (ESBLs). The zone of inhibition increases with higher concentrations, suggesting a dose-dependent effect .

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have indicated that this compound can effectively bind to the active sites of key bacterial enzymes, including beta-lactamases, which are responsible for antibiotic resistance .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of thiophene derivatives. Studies have shown that certain thiophene-based compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

A study investigating the effects of thiophene derivatives on human cancer cell lines demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells (MDA-MB-231). The IC50 values were reported to be in the low micromolar range, indicating effective growth inhibition .

Propiedades

Número CAS |

54796-50-8 |

|---|---|

Fórmula molecular |

C6H5BrO2S |

Peso molecular |

221.07 g/mol |

Nombre IUPAC |

4-(bromomethyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H5BrO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |

Clave InChI |

HKGBUPFCIXOJHI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC=C1CBr)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.